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Compound of Interest

5-chloro-6-methoxypyridazin-3-
Compound Name:
amine

Cat. No. B6203679

Disclaimer: Publicly available, experimentally verified spectroscopic data for 5-chloro-6-
methoxypyridazin-3-amine is limited. This guide provides a representative analysis based on
general principles and data for analogous compounds. The information herein is intended for
research and development professionals in the pharmaceutical and chemical sciences.

Introduction

5-chloro-6-methoxypyridazin-3-amine is a substituted pyridazine derivative. Compounds of
this class are of interest in medicinal chemistry due to their potential biological activities.
Spectroscopic analysis is crucial for the unequivocal identification and characterization of such
novel chemical entities. This document outlines the expected spectroscopic data (NMR, IR,
MS) for this compound and provides generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

While specific experimental data for 5-chloro-6-methoxypyridazin-3-amine is not readily
available in the provided search results, we can predict the expected spectral features based
on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.

H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic proton, the methoxy group protons, and the amine group protons. The chemical shifts
() are influenced by the electronic effects of the substituents on the pyridazine ring.

13C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on the carbon
framework of the molecule. Each unique carbon atom will give rise to a separate signal.

Table 1: Predicted *H and 3C NMR Data for 5-chloro-6-methoxypyridazin-3-amine

Predicted *H NMR Chemical Predicted 3C NMR Chemical

Assignment _ :

Shift (8, ppm) Shift (8, ppm)
Aromatic CH 70-75 115-125
Methoxy (-OCHs) 3.8-4.2 55 - 65
Amine (-NH2) 4.5 - 6.0 (broad)
c-Cl - 140 - 150
C-OCHs - 155 - 165
C-NH: : 145 - 155

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Table 2: Expected Infrared Absorption Bands for 5-chloro-6-methoxypyridazin-3-amine
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Expected Wavenumber

Functional Group Vibrational Mode
(cm~)
N-H (Amine) Stretching 3300 - 3500 (two bands)
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=N, C=C (Aromatic Ring) Stretching 1500 - 1650
C-O (Methoxy) Stretching 1000 - 1300
C-ClI Stretching 600 - 800

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elemental
composition. The predicted monoisotopic mass for CeH7CIN20 is approximately 158.02 g/mol .

[1]

Table 3: Predicted Mass Spectrometry Data for 5-chloro-6-methoxypyridazin-3-amine

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-6-methoxypyridin-3-amine
https://www.benchchem.com/product/b6203679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6203679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

lon Predicted m/z Notes

Molecular ion peak. The
presence of chlorine will result
[M]*+ ~158 in an M+2 peak with
approximately one-third the
intensity of the M peak.

Protonated molecular ion,
[M+H]* ~159 commonly observed in soft

ionization techniques like ESI.

Fragmentation pattern will
depend on the ionization

Fragments Various method and energy. Common
losses may include CHs,
OCHs, CI, and HCN.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small
organic molecule like 5-chloro-6-methoxypyridazin-3-amine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-pulse proton spectrum.

o Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
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e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-250 ppm, longer acquisition time and more
scans compared to 'H NMR.[2]

o Reference the spectrum to the solvent peak.[2]

IR Spectroscopy

e Sample Preparation:

o Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder
and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR)
accessory.

o Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) or in
a solution cell.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder or pure solvent.
o Record the sample spectrum over the range of 4000-400 cm~1,

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

¢ Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).
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o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a relevant m/z range.

o For high-resolution mass spectrometry (HRMS), use an instrument like a Time-of-Flight
(TOF) or Orbitrap analyzer to obtain accurate mass measurements for elemental
composition determination.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel chemical compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

Conclusion

The structural elucidation of 5-chloro-6-methoxypyridazin-3-amine relies on a combination of

modern spectroscopic techniques. While experimental data for this specific molecule is not

widely published, the predicted NMR, IR, and MS data, in conjunction with the generalized

experimental protocols provided, offer a solid framework for its characterization. This technical
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guide serves as a valuable resource for researchers involved in the synthesis and analysis of
novel pyridazine derivatives and other heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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